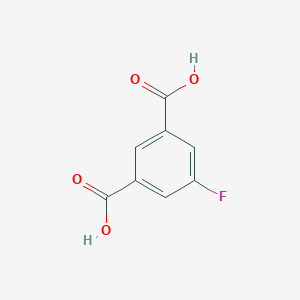

5-Fluoroisophthalic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-fluoroisophthalic acid derivatives and related compounds often involves multi-step chemical reactions. For example, a novel aromatic diacid monomer, which could be related to 5-fluoroisophthalic acid, was prepared through a process involving the reaction of phthalic anhydride with an amino acid, followed by treatment with thionyl chloride and subsequent reaction with aminoisophthalic acid under microwave-assisted conditions (Mallakpour & Taghavi, 2008). This highlights the chemical versatility and potential for creating complex molecules from 5-fluoroisophthalic acid.

Molecular Structure Analysis

The molecular structure of compounds involving 5-fluoroisophthalic acid reveals interesting coordination and bonding patterns. For instance, co-crystallization of 5-fluoroisophthalic acid with bipyridine leads to a compound with a 1:1 acid-base molar ratio, demonstrating alternate arrangement of acid and base subunits in a wave-like tape motif through hydrogen bonding (Jinqui Qin, 2011). This illustrates the structural complexity and potential for forming diverse molecular architectures.

Chemical Reactions and Properties

The reactivity of 5-fluoroisophthalic acid derivatives can lead to the formation of coordination polymers with unique properties. For example, hydrothermal synthesis using aminoisophthalic acid ligands resulted in polymers with distinct magnetic properties, highlighting the versatility of 5-fluoroisophthalic acid derivatives in constructing materials with specific functional attributes (Wu et al., 2002).

Wissenschaftliche Forschungsanwendungen

Coordination Polymers and Frameworks :

- The co-crystallization of 5-fluoroisophthalic acid with 4,4′-bipyridine leads to the formation of compounds with an acid–base molar ratio of 1:1, displaying a wave-like tape motif via intermolecular hydrogen bonds, which are further combined into a two-dimensional architecture through interactions involving the bipy and 5-fluoroisophthalic acid molecules (Qin, 2011).

- Lanthanide coordination polymers constructed from 5-fluoroisophthalic acid show 3-D pillared clay mimics based on secondary hydrogen-bonding, with the EuIII complex displaying strong red luminescence (Zhang et al., 2010).

Drug Delivery Systems :

- A metal–organic framework synthesized from a compound having formula {[NH2(CH3)][Cu6(L)3(OAc)(H2O)4]·xsolvent} showed the incorporation of the drug 5-fluorouracil (5-FU) at around 24.9 wt% per gram of dehydrated framework, which was released in a controlled and progressive fashion (Wu et al., 2016).

Chemical Sensing :

- A chemosensor, pyrene-appended 5-hydroxyisophthalic acid derivative (PIA), was developed for selective detection and quantification of cytosine in different human cancer cells, showing “turn-on” fluorescence in the presence of cytosine through intermolecular hydrogen bonding (Sarkar et al., 2017).

Fluorimetric Analysis :

- A simple fluorimetric determination of 5-hydroxyindolacetic acid in human urine and cerebrospinal fluid is described based on fluorophore formation with o-phthalaldehyde, where 5-fluoroisophthalic acid might be used as a comparative or calibration standard (Korf & Valkenburgh-Sikkema, 1969).

Safety And Hazards

The safety information for 5-Fluoroisophthalic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

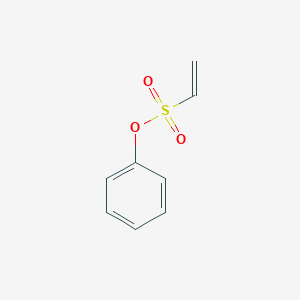

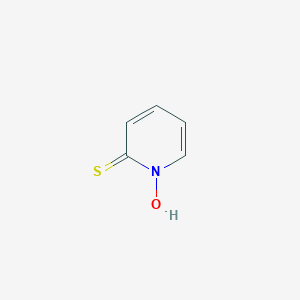

IUPAC Name |

5-fluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIOTTUHAZONIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316338 | |

| Record name | 5-FLUOROISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroisophthalic acid | |

CAS RN |

1583-66-0 | |

| Record name | 1583-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-FLUOROISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.